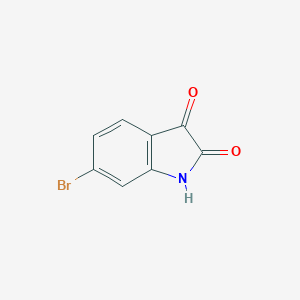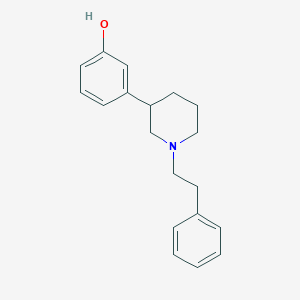
3-(1-phenethylpiperidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound features a phenol group substituted with a piperidine ring, which is further substituted with a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene in the presence of a Lewis acid catalyst.
Formation of the Phenol Group: The phenol group can be introduced through hydroxylation of an aromatic ring, often using reagents like sodium hydroxide or potassium hydroxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 3-(2-phenylethyl)-: Similar structure but lacks the piperidine ring.
Phenol, 4-(1-(2-phenylethyl)-3-piperidinyl)-: Similar structure but with different substitution pattern on the phenol ring.
Uniqueness
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is unique due to the presence of both the piperidine ring and the phenylethyl group, which impart distinct chemical and biological properties
Propiedades
Número CAS |
19725-24-7 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-[1-(2-phenylethyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |
Clave InChI |
HGPMWSZMWSQMKY-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
SMILES canónico |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Sinónimos |
3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


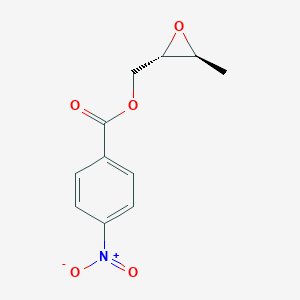
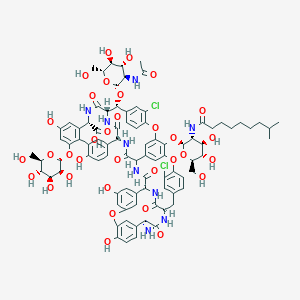
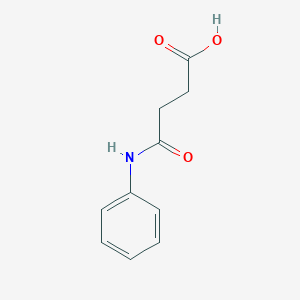
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
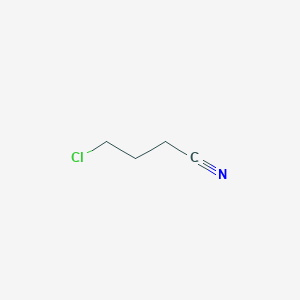
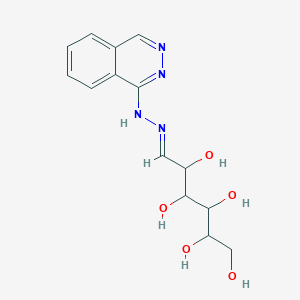
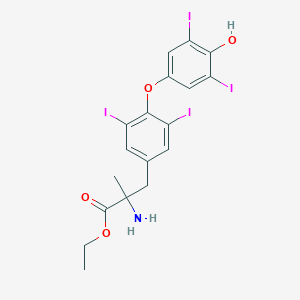
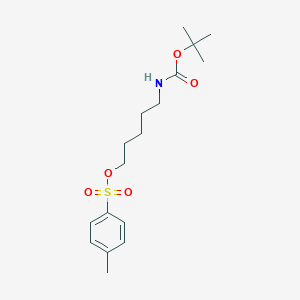

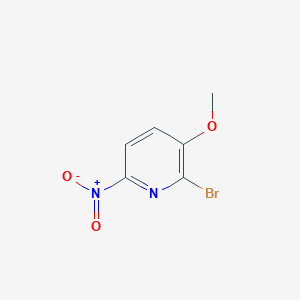
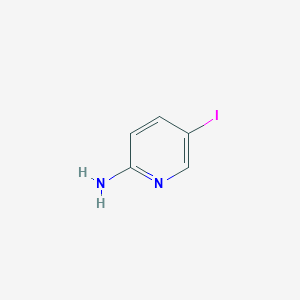
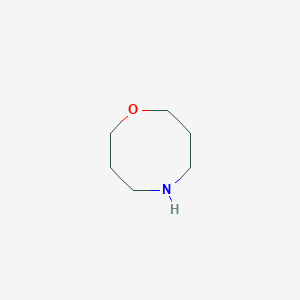
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
